2-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride
CAS No.: 1781328-30-0
Cat. No.: VC0107794
Molecular Formula: C₅H₉F₂N.HCl
Molecular Weight: 157.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1781328-30-0 |
|---|---|
| Molecular Formula | C₅H₉F₂N.HCl |
| Molecular Weight | 157.59 |
| IUPAC Name | 2-cyclopropyl-2,2-difluoroethanamine;hydrochloride |
| Standard InChI | InChI=1S/C5H9F2N.ClH/c6-5(7,3-8)4-1-2-4;/h4H,1-3,8H2;1H |
| SMILES | C1CC1C(CN)(F)F.Cl |
Introduction
Chemical Identity and Properties
Structural Characteristics
2-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride belongs to a class of fluorinated amines containing a cyclopropyl group. The closely related compound (R)-1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride has been documented in chemical databases with the CAS number 2089671-56-5 . The compound features a cyclopropyl ring attached to a carbon that also bears a difluoromethyl group, with an amine functionality that forms the hydrochloride salt.
The compound can be represented by several chemical identifiers, including:
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Molecular Formula: C₅H₁₀ClF₂N
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IUPAC Name: (1R)-1-cyclopropyl-2,2-difluoroethanamine hydrochloride
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InChI: InChI=1S/C5H9F2N.ClH/c6-5(7)4(8)3-1-2-3;/h3-5H,1-2,8H2;1H/t4-;/m1./s1
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SMILES: C1CC1C@HN.Cl
Physicochemical Properties
The physicochemical properties of this compound contribute to its potential pharmaceutical relevance. Based on available data, the compound has the following properties:
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 157.59 g/mol | |
| Parent Compound | (1R)-1-Cyclopropyl-2,2-difluoroethanamine | |
| Create Date | 2019-12-31 | |
| Modification Date | 2025-03-01 | |
| European Community Number | 855-276-2 |
The presence of fluorine atoms in the structure significantly affects the compound's electronic properties, lipophilicity, and metabolic stability, which are important considerations in drug design and development.
Stereochemistry and Structural Variants
Stereochemical Configuration
The compound contains a stereogenic center at the carbon atom connecting the cyclopropyl group, difluoromethyl group, and amine functionality. The (R)-configuration has been specifically documented in chemical databases . This stereochemical definition is critical as different stereoisomers may exhibit varying biological activities and pharmacological properties.
Related Structural Analogues
Related compounds with similar structural features have been investigated in pharmaceutical research. According to published research, cyclopropylamine-containing analogues have been explored in the development of BACE1 (Beta-site Amyloid Precursor Protein Cleaving Enzyme 1) inhibitors, which are potential therapeutic agents for Alzheimer's disease .
Biological Activity and Pharmaceutical Applications
BACE1 Inhibition Properties
Compounds containing cyclopropylamine groups with difluoromethyl substitutions have demonstrated notable activity in BACE1 inhibition studies. Research indicates that cyclopropyl units are generally well-tolerated in biological systems, as evidenced by excellent whole-cell assay (WCA) potency of related compounds .
The addition of a difluoromethyl group to cyclopropylamine-containing compounds has been shown to improve BACE1 cell-free assay (CFA) potency, although this modification may introduce metabolic liabilities . Specifically, cyclopropylamine-containing analogues exhibit excellent WCA potency but may suffer from degradation in BACE1 CFA potency and increased multi-drug resistance (MDR) efflux ratios .
Structure-Activity Relationships
Research on similar compounds has revealed important structure-activity relationships that may be relevant to 2-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride:
These relationships suggest that the specific arrangement of the cyclopropyl group, difluoromethyl group, and amine functionality in 2-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride may confer advantageous properties for certain pharmaceutical applications.
Pharmacokinetic Considerations
The pharmacokinetic profile of similar compounds indicates that the presence of difluoromethyl groups can significantly impact metabolic stability. For instance, some cyclopropylamine compounds with difluoromethyl groups have shown metabolic liabilities in human liver microsome (HLM) studies, with clearance rates of approximately 22 mL/min/kg . This suggests that 2-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride may exhibit similar metabolic behavior, which would be an important consideration in drug development contexts.
| Hazard Statement | Classification | Severity | Reference |
|---|---|---|---|
| H315 | Causes skin irritation | Warning | |
| H319 | Causes serious eye irritation | Warning | |
| H335 | May cause respiratory irritation | Warning |
These hazard classifications indicate that the compound should be handled with appropriate precautions in laboratory and industrial settings .
Precautionary Measures
Based on the GHS hazard classification, several precautionary measures are recommended when handling this compound:
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Use in well-ventilated areas (P271)
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Wear protective gloves, clothing, and eye protection (P280)
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Avoid breathing dust/fumes/gas/mist/vapors/spray (P261)
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Store in a well-ventilated place with container tightly closed (P403+P233)
These safety considerations should be integrated into any research or manufacturing protocols involving 2-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride.
Analytical Characterization
Spectroscopic Identification
Standard analytical techniques for characterizing 2-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride would typically include:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F)
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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X-ray crystallography for solid-state structural confirmation
The distinct structural features of this compound, including the cyclopropyl ring and difluoromethyl group, would produce characteristic spectroscopic signatures that facilitate identification and purity assessment.
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